molecular formula C13H13N5O2S B2475742 2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol CAS No. 2108267-25-8

2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol

Cat. No. B2475742
CAS RN: 2108267-25-8
M. Wt: 303.34
InChI Key: RTXSEEYSKNPCRC-UHFFFAOYSA-N
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Description

2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol is a synthetic compound that has been of great interest in scientific research. This compound has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazolopyrimidine Derivatives : Vas’kevich et al. (2006) discussed the heterocyclization of thiosemicarbazides to form triazolopyrimidine derivatives. This process involves a Dimroth rearrangement, indicating a method for synthesizing complex heterocyclic structures that could include compounds similar to 2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol (Vas’kevich et al., 2006).

  • Parallel Liquid-Phase Synthesis : Borisov et al. (2009) demonstrated the parallel liquid-phase synthesis of libraries containing [1,2,4]oxadiazole moieties. This technique is crucial for creating diverse compounds, including those similar to the target compound (Borisov et al., 2009).

  • Synthesis of Oxadiazole Heterocyclic Compounds : Kumar and Mashelker (2007) synthesized oxadiazole derivatives, highlighting a method to create compounds with a similar structure to the target compound, potentially useful in various applications (Kumar & Mashelker, 2007).

Biological and Pharmacological Applications

  • Antimicrobial Activities : Sabry et al. (2013) investigated the antimicrobial activities of thiazolopyrimidinyl pyridine derivatives. These studies are significant for understanding the potential biological applications of related compounds (Sabry et al., 2013).

  • Binding Interactions with Receptors : Nayak and Poojary (2019) studied the binding interactions of triazole derivatives with human receptors, providing insights into the potential pharmaceutical applications of similar compounds (Nayak & Poojary, 2019).

properties

IUPAC Name

2-[methyl-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-18(3-4-19)12-10(6-14-8-15-12)13-16-11(17-20-13)9-2-5-21-7-9/h2,5-8,19H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXSEEYSKNPCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=NC=C1C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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